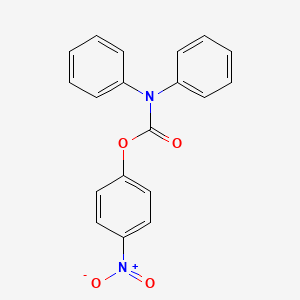
4-fluoro-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-2-pyridinylbenzamide, also known as AG-1478, is a synthetic small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in the regulation of cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anti-cancer agent.
Mécanisme D'action
4-fluoro-N-2-pyridinylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-2-pyridinylbenzamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation and survival. 4-fluoro-N-2-pyridinylbenzamide also induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of EGFR, and has been extensively characterized for its biochemical and physiological effects. 4-fluoro-N-2-pyridinylbenzamide is also readily available commercially, making it easily accessible for researchers. However, 4-fluoro-N-2-pyridinylbenzamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-fluoro-N-2-pyridinylbenzamide in scientific research. One potential application is in combination therapy with other anti-cancer agents, such as chemotherapy or radiation therapy. 4-fluoro-N-2-pyridinylbenzamide has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Another potential application is in the development of personalized cancer therapies, where the use of 4-fluoro-N-2-pyridinylbenzamide could be tailored to individual patients based on the genetic mutations present in their tumors. Finally, 4-fluoro-N-2-pyridinylbenzamide could be used to study the role of EGFR in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-2-pyridinylbenzamide involves several steps, including the reaction of 4-fluoro-2-nitroaniline with pyridine-2-carboxylic acid to form the corresponding amide intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4-chlorobenzoyl chloride to form 4-fluoro-N-2-pyridinylbenzamide.
Applications De Recherche Scientifique
4-fluoro-N-2-pyridinylbenzamide has been widely used in scientific research as a tool to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including lung, breast, and colon cancer. 4-fluoro-N-2-pyridinylbenzamide has also been used to study the downstream signaling pathways activated by EGFR, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Propriétés
IUPAC Name |
4-fluoro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHZKMRZVFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)



![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)
![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)


![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)